molecular formula C6HClFIN2 B13686046 2-Chloro-4-fluoro-5-iodonicotinonitrile

2-Chloro-4-fluoro-5-iodonicotinonitrile

Cat. No.: B13686046
M. Wt: 282.44 g/mol
InChI Key: DPTHYMHTGSZJSX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodonicotinonitrile is an organic compound with the molecular formula C6HClFIN2 and a molecular weight of 282.44 g/mol . This compound is a derivative of nicotinonitrile and contains chlorine, fluorine, and iodine substituents on the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-5-iodonicotinonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid . This intermediate is then subjected to further reactions, such as halogenation and nitrile formation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

2-Chloro-4-fluoro-5-iodonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-fluoro-5-iodonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-iodonicotinonitrile depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for specific targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-iodonicotinonitrile can be compared with other halogenated nicotinonitrile derivatives, such as:

    2-Chloro-4-iodonicotinonitrile: Similar structure but lacks the fluorine atom.

    2-Chloro-4-fluoro-5-nitronicotinonitrile: Contains a nitro group instead of iodine.

    2-Chloro-4-fluoro-5-bromonicotinonitrile: Contains bromine instead of iodine.

The unique combination of chlorine, fluorine, and iodine in this compound provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C6HClFIN2

Molecular Weight

282.44 g/mol

IUPAC Name

2-chloro-4-fluoro-5-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6HClFIN2/c7-6-3(1-10)5(8)4(9)2-11-6/h2H

InChI Key

DPTHYMHTGSZJSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C#N)F)I

Origin of Product

United States

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